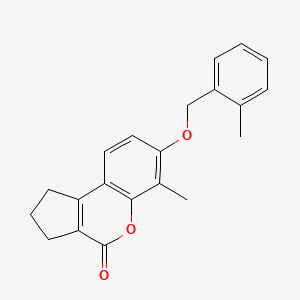
6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a cyclopenta©chromen-4(1H)-one core with a 6-methyl and a 7-((2-methylbenzyl)oxy) substituent, making it a unique structure with potential for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the 6-methyl group: This step often involves alkylation using a methylating agent like methyl iodide in the presence of a base.
Attachment of the 7-((2-methylbenzyl)oxy) group: This can be done through an etherification reaction, where the chromene core is reacted with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chromene core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3-dihydrochromen-4-one: Lacks the 7-((2-methylbenzyl)oxy) group, making it less complex.
7-((2-methylbenzyl)oxy)-2,3-dihydrochromen-4-one: Lacks the 6-methyl group, which could affect its biological activity.
2,3-Dihydrocyclopenta©chromen-4(1H)-one: Lacks both the 6-methyl and 7-((2-methylbenzyl)oxy) groups, making it a simpler structure.
Uniqueness
The presence of both the 6-methyl and 7-((2-methylbenzyl)oxy) groups in 6-Methyl-7-((2-methylbenzyl)oxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one makes it unique compared to its similar compounds
Properties
IUPAC Name |
6-methyl-7-[(2-methylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-6-3-4-7-15(13)12-23-19-11-10-17-16-8-5-9-18(16)21(22)24-20(17)14(19)2/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXWTDLVKNOJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
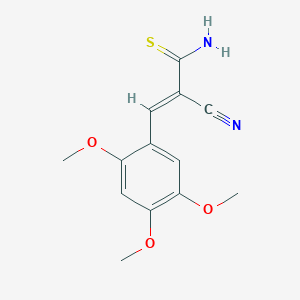
![1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B5775159.png)
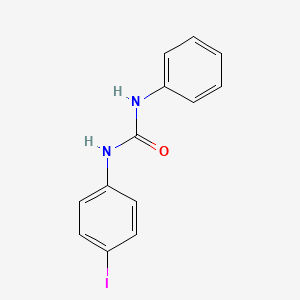
![2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B5775172.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE](/img/structure/B5775187.png)
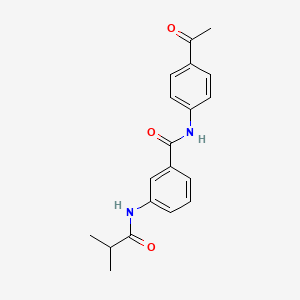
![4-[4-(2,4-Dimethylphenyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B5775209.png)
![N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine](/img/structure/B5775221.png)
![4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)BENZALDEHYDE](/img/structure/B5775225.png)
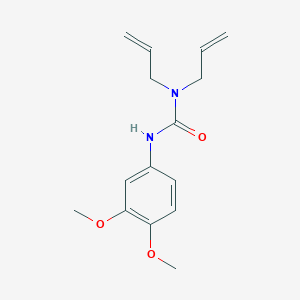
![N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5775239.png)
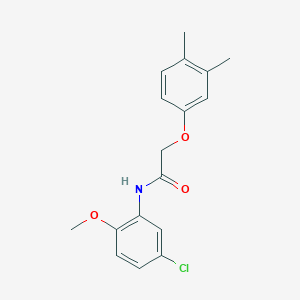
![3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![1-(3-Methoxyphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
